molecular formula C12H18N2OS B1486831 6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098044-88-1

6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1486831
M. Wt: 238.35 g/mol
InChI Key: ZJHZYUBUGRMLJI-UHFFFAOYSA-N
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Description

6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. Its structure consists of a pyrimidin ring with two methylthio substituents at the 2-position and a cyclopentylethyl group at the 6-position. This molecule has been shown to possess a variety of biological activities such as anti-inflammatory, antifungal, and antiviral properties. Furthermore, it has been found to have potential applications in drug discovery and development.

Scientific Research Applications

  • Analgesic and Anti-inflammatory Applications : A study by Alagarsamy et al. (2007) synthesized a series of novel 2‐methylthio‐3‐substituted amino‐5,6‐dimethyl thieno [2,3‐d] pyrimidin‐4(3H)‐ones, investigating their analgesic and anti-inflammatory activities. They found that certain compounds in this series demonstrated potent analgesic and anti-inflammatory effects.

  • Chemoselective O-Alkylation : In research conducted by Mittersteiner et al. (2022), strategies for preparing O-alkyl derivatives of pyrimidin-(1H)-ones were explored, involving chemoselective O-alkylation. This research expands the chemical utility of pyrimidine derivatives in synthetic chemistry.

  • Microwave-Assisted Synthesis : Dabiri et al. (2007) developed a novel, efficient process for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions. This method offers a faster and more efficient synthesis approach for pyrimidine derivatives.

  • Antimicrobial Applications : A study by Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, evaluating their antimicrobial activities. This highlights the potential of pyrimidine derivatives in developing new antimicrobial agents.

  • Synthesis for Biological Activity : Romo et al. (2015) reported on the synthesis of a pyrimidine derivative under microwave-induced conditions, highlighting the continued exploration of efficient synthesis methods for biological applications.

  • Antitumor Activity : Insuasty et al. (2013) developed novel pyrimido[4,5-b]quinolines from a pyrimidin-4(3H)-one derivative and evaluated their antitumor activity. They found that some compounds displayed notable activity against various cancer cell lines.

properties

IUPAC Name

4-(2-cyclopentylethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-16-12-13-10(8-11(15)14-12)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZYUBUGRMLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CCC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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